molecular formula C19H22Cl2N4O4S B12368346 2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-N-(5-chloropyridin-3-yl)-2-methylpropanamide

2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-N-(5-chloropyridin-3-yl)-2-methylpropanamide

Cat. No.: B12368346
M. Wt: 473.4 g/mol
InChI Key: MKLVWNWNTNRWCC-UHFFFAOYSA-N
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Description

2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-N-(5-chloropyridin-3-yl)-2-methylpropanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-N-(5-chloropyridin-3-yl)-2-methylpropanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chloro-3-morpholin-4-ylsulfonylaniline and 5-chloropyridin-3-yl-2-methylpropanamide. These intermediates are then coupled under specific reaction conditions, such as the presence of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-N-(5-chloropyridin-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly if it exhibits properties such as enzyme inhibition or receptor binding.

Medicine

In medicine, 2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-N-(5-chloropyridin-3-yl)-2-methylpropanamide might be investigated for its therapeutic potential. This could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for applications in coatings, polymers, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-N-(5-chloropyridin-3-yl)-2-methylpropanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other sulfonylaniline derivatives or pyridine-containing molecules. Examples could be:

  • 2-(4-chloro-3-sulfonylanilino)-N-(5-chloropyridin-3-yl)-2-methylpropanamide
  • 2-(4-morpholin-4-ylsulfonylanilino)-N-(5-chloropyridin-3-yl)-2-methylpropanamide

Uniqueness

The uniqueness of 2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-N-(5-chloropyridin-3-yl)-2-methylpropanamide lies in its specific combination of functional groups and structural features. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22Cl2N4O4S

Molecular Weight

473.4 g/mol

IUPAC Name

2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-N-(5-chloropyridin-3-yl)-2-methylpropanamide

InChI

InChI=1S/C19H22Cl2N4O4S/c1-19(2,18(26)23-15-9-13(20)11-22-12-15)24-14-3-4-16(21)17(10-14)30(27,28)25-5-7-29-8-6-25/h3-4,9-12,24H,5-8H2,1-2H3,(H,23,26)

InChI Key

MKLVWNWNTNRWCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CN=C1)Cl)NC2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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